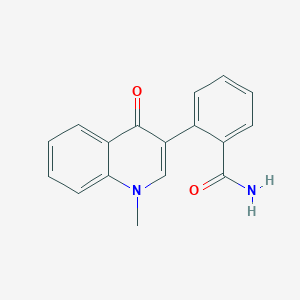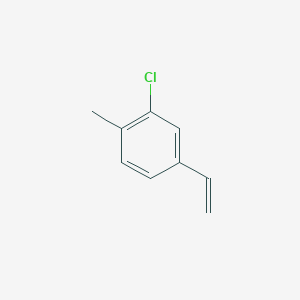
4-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile
Übersicht
Beschreibung
The compound is a derivative of Thiazolidine-2,4-Dione . Thiazolidine-2,4-Dione derivatives are known for their various biological activities and are used in drug discovery .
Molecular Structure Analysis
The molecular structure of similar compounds involves a Thiazolidine-2,4-Dione core with various substituents .Wissenschaftliche Forschungsanwendungen
DNA Minor Groove Binding
One application of compounds similar to the specified chemical structure is in DNA minor groove binding. Hoechst 33258 and its analogs, known for binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences, are used as fluorescent DNA stains for chromosome and nuclear staining, flow cytometry, and plant chromosome analysis. These compounds also find uses as radioprotectors and topoisomerase inhibitors, providing a starting point for rational drug design and molecular studies of DNA binding mechanisms (Issar & Kakkar, 2013).
PTP 1B Inhibitors
2,4-Thiazolidinediones (TZDs), a scaffold related to the given compound, have been explored for their role as PTP 1B inhibitors. PTP 1B is implicated in the negative regulation of the insulin signaling cascade, and inhibition of PTP 1B can mitigate insulin resistance associated with Type 2 diabetes mellitus. Research spanning 2012 to 2018 focused on TZDs as PTP 1B inhibitors, emphasizing the structural amendments necessary to enhance their inhibitory activity (Verma, Yadav, & Thareja, 2019).
Organic Synthesis
In the realm of organic synthesis, compounds like 5,5′-Methylene-bis(benzotriazole) are important intermediates in preparing metal passivators and light-sensitive materials. The development of practical synthesis methods for such compounds emphasizes green chemistry approaches, efficient, and environmentally benign processes (Gu et al., 2009).
Sorption of Phenoxy Herbicides
Research on the sorption of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals indicates that compounds like the one could have implications in environmental chemistry. Such studies aim to understand the environmental behaviors and impacts of these herbicides, with sorption being a key factor affecting their mobility and bioavailability in soil and aquatic environments (Werner, Garratt, & Pigott, 2012).
Antimicrobial and Antifungal Activities
The benzothiazole ring, present in the given chemical structure, is highlighted for its varied biological activities. Benzothiazole derivatives have demonstrated antimicrobial and antifungal properties, making them of interest in developing new therapeutic agents. These compounds' structure-activity relationships provide insights into designing drugs with enhanced activities and minimal toxic effects (Bhat & Belagali, 2020).
Wirkmechanismus
Target of Action
The primary target of E3 Ligase Ligand 5 is PTP1B tyrosine phosphatase . This enzyme plays a crucial role in cellular signal transduction pathways, regulating processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
E3 Ligase Ligand 5 interacts with its target, PTP1B tyrosine phosphatase, by binding to it . This interaction can inhibit the activity of the enzyme, leading to changes in the cellular processes that the enzyme regulates .
Biochemical Pathways
The inhibition of PTP1B tyrosine phosphatase by E3 Ligase Ligand 5 affects various biochemical pathways. These include pathways involved in cell growth, differentiation, and the mitotic cycle . The downstream effects of these changes can have significant impacts on cellular function and health .
Result of Action
The molecular and cellular effects of E3 Ligase Ligand 5’s action are primarily related to its inhibition of PTP1B tyrosine phosphatase . By inhibiting this enzyme, E3 Ligase Ligand 5 can alter cellular processes such as cell growth and differentiation . This can potentially lead to therapeutic effects in conditions related to these processes .
Eigenschaften
IUPAC Name |
4-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]-3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3N2O4S/c1-27-15-7-10(8-16-17(25)24-18(26)29-16)2-5-14(15)28-13-4-3-11(9-23)6-12(13)19(20,21)22/h2-8H,1H3,(H,24,25,26)/b16-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBIOCQFTMNSJI-PXNMLYILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OC3=C(C=C(C=C3)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)S2)OC3=C(C=C(C=C3)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




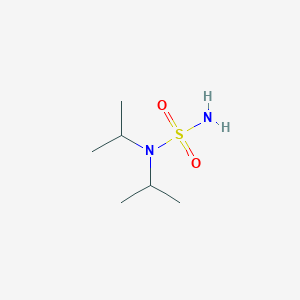
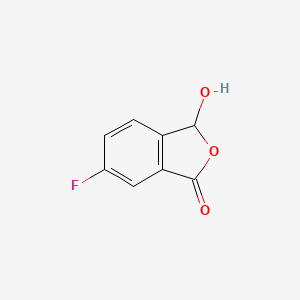
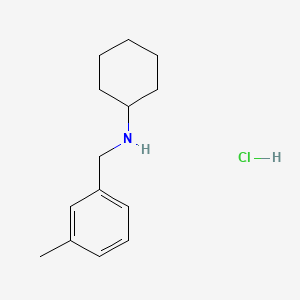
![2-methyl-4-[3-methyl-4-(3-methyl-N-(3-methylphenyl)anilino)phenyl]-N,N-bis(3-methylphenyl)aniline](/img/structure/B3078787.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-(piperidin-1-ylmethyl)-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3078796.png)
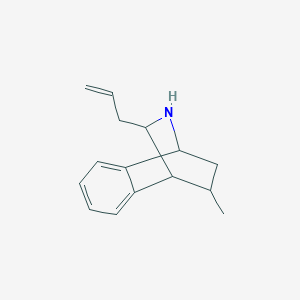
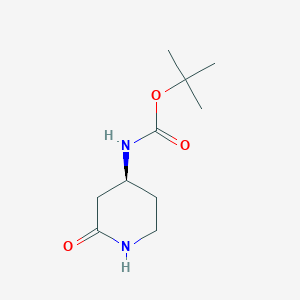
![7-Chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3078810.png)
![7-Bromo-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3078816.png)
![Ethyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B3078821.png)

